3-Amino-5-(2-hydroxyphenyl)benzoic acid
Overview
Description
3-Amino-5-(2-hydroxyphenyl)benzoic acid: is an organic compound with the molecular formula C13H11NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a hydroxyphenyl group at the 5-position
Mechanism of Action
Target of Action
Similar compounds such as para-aminobenzoic acid (paba) analogs have been shown to exert antibacterial activity against different strains including pseudomonas aeruginosa and staphylococcus aureus .
Mode of Action
For instance, PABA analogs can synergistically enhance the potency of certain antibiotics .
Biochemical Pathways
For example, PABA is a key compound in the synthesis of folic acid, which is crucial for DNA synthesis and repair .
Result of Action
Compounds with similar structures have been shown to exhibit antioxidant properties, as assessed by dpph radical scavenging activity and abts radical scavenging activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can significantly affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
3-Amino-5-(2-hydroxyphenyl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a precursor for a large group of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins . These interactions are essential for the synthesis of these compounds, highlighting the importance of this compound in biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant properties have been assessed using in vitro methods such as DPPH radical scavenging activity and ABTS radical scavenging activity . These properties suggest that this compound can modulate oxidative stress in cells, thereby impacting cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to interact with enzymes involved in the biosynthesis of natural products . These interactions can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its antioxidant properties can be assessed over time using various in vitro methods . These studies provide insights into the temporal dynamics of its effects on cells.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. For instance, it is a precursor for the biosynthesis of phenolic antioxidants
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-5-(2-hydroxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Coupling Reaction: The amino group is then coupled with a hydroxyphenyl group through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of catalysts, reaction conditions, and purification methods to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
3-Amino-5-(2-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 3-Amino-5-(2-hydroxyphenyl)benzaldehyde.
Reduction: Formation of 3-Amino-5-(2-hydroxyphenyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-Amino-5-(2-hydroxyphenyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its structural features make it suitable for investigating protein-ligand interactions .
Medicine:
Its derivatives may also exhibit antimicrobial activity .
Industry:
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in materials science .
Comparison with Similar Compounds
- 3-Amino-2-hydroxybenzoic acid
- 5-Amino-2-hydroxybenzoic acid
- 3-Amino-4-hydroxybenzoic acid
Comparison:
Compared to its analogs, 3-Amino-5-(2-hydroxyphenyl)benzoic acid is unique due to the specific positioning of the amino and hydroxyphenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
3-amino-5-(2-hydroxyphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,14H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKROOMAIQEIAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)N)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688668 | |
Record name | 5-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-98-0 | |
Record name | 5-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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